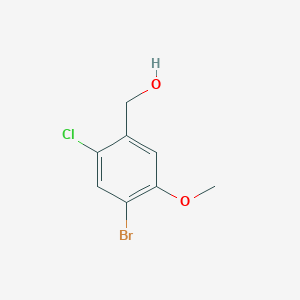![molecular formula C27H30N2O2 B13937813 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol](/img/structure/B13937813.png)
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol is a complex organic compound with a unique structure that combines elements of imidazo[1,2-a]pyridine and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the Friedländer reaction, which is a rapid and scalable mechanochemical synthesis under basic conditions using ball milling . This method demonstrates broad functional group tolerance and can achieve moderate to excellent yields ranging from 69% to over 95% within one hour of reaction time.
Industrial Production Methods
Industrial production of this compound may involve the use of Resonant Acoustic Mixing (RAM) for gram-scale reactions, providing an isolated yield of 87% after simple recrystallization in ethanol . This method ensures high efficiency and scalability for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photocatalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol include other imidazo[1,2-a]pyridine derivatives and phenyl-substituted compounds. Examples include:
- 2-(4-(3-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol
- 2-(4-(3-(4-Hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol
Uniqueness
The uniqueness of this compound lies in its tert-butoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and solubility, making it suitable for various applications .
Propiedades
Fórmula molecular |
C27H30N2O2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-[4-[7-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]imidazo[1,2-a]pyridin-6-yl]phenyl]propan-2-ol |
InChI |
InChI=1S/C27H30N2O2/c1-18-15-25-28-16-24(20-9-13-22(14-10-20)31-26(2,3)4)29(25)17-23(18)19-7-11-21(12-8-19)27(5,6)30/h7-17,30H,1-6H3 |
Clave InChI |
VUSMFFFIDWAMJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(N2C=C1C3=CC=C(C=C3)C(C)(C)O)C4=CC=C(C=C4)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


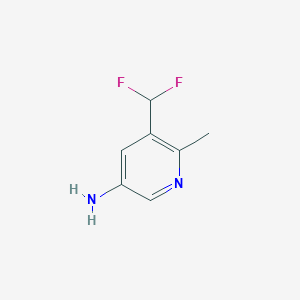
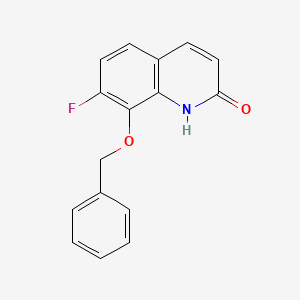
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

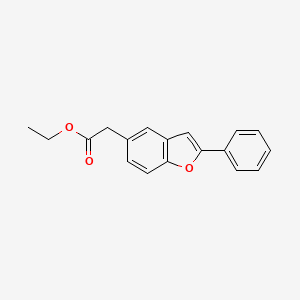
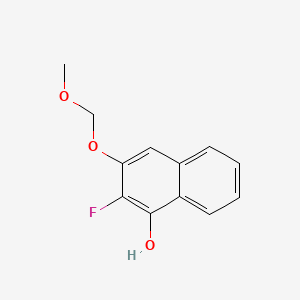
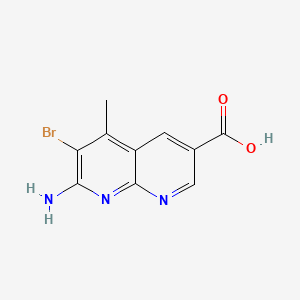
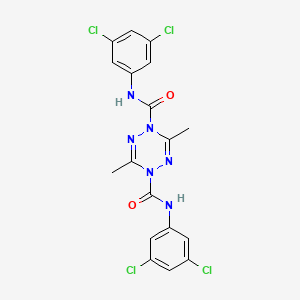
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)
![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)



